(3aR,8aS)-2-(6-Cyclopropylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole
CAS No.:
Cat. No.: VC13774413
Molecular Formula: C18H16N2O
Molecular Weight: 276.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16N2O |
|---|---|
| Molecular Weight | 276.3 g/mol |
| IUPAC Name | (3aS,8bR)-2-(6-cyclopropylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
| Standard InChI | InChI=1S/C18H16N2O/c1-2-5-13-12(4-1)10-16-17(13)20-18(21-16)15-7-3-6-14(19-15)11-8-9-11/h1-7,11,16-17H,8-10H2/t16-,17+/m0/s1 |
| Standard InChI Key | MJMCYBCLMPPPCY-DLBZAZTESA-N |
| Isomeric SMILES | C1CC1C2=NC(=CC=C2)C3=N[C@H]4[C@@H](O3)CC5=CC=CC=C45 |
| SMILES | C1CC1C2=NC(=CC=C2)C3=NC4C(O3)CC5=CC=CC=C45 |
| Canonical SMILES | C1CC1C2=NC(=CC=C2)C3=NC4C(O3)CC5=CC=CC=C45 |
Introduction
The compound (3aR,8aS)-2-(6-Cyclopropylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is a heterocyclic organic molecule belonging to the indeno-oxazole family. This class of compounds is of particular interest due to its potential applications in medicinal chemistry, including antimicrobial, anti-inflammatory, and anticancer activities. The unique structural features of this compound, such as its indeno[1,2-d]oxazole core and cyclopropyl-substituted pyridine moiety, contribute to its chemical reactivity and biological activity.
Molecular Formula and Weight
Stereochemistry
The compound exhibits stereochemical specificity with the configuration (3aR,8aS). These stereocenters are critical for its interaction with biological targets.
Synthetic Pathway
The synthesis of compounds like (3aR,8aS)-2-(6-Cyclopropylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole typically involves:
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Cyclization reactions to form the oxazole ring.
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Functionalization of the indene scaffold.
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Introduction of the cyclopropylpyridine group via cross-coupling or nucleophilic substitution.
Spectroscopic Analysis
Characterization techniques include:
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NMR Spectroscopy: Distinct chemical shifts for protons and carbons in the oxazole and pyridine rings.
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Mass Spectrometry (MS): Molecular ion peak at , confirming molecular weight .
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Infrared (IR) Spectroscopy: Peaks corresponding to C=N stretching in the oxazole ring and aromatic C-H vibrations.
Antimicrobial Potential
Indeno[1,2-d]oxazole derivatives have shown promising activity against Gram-positive bacteria and fungi due to their ability to disrupt microbial cell walls or inhibit key enzymes .
Cytotoxicity
Preliminary studies on related compounds indicate selective cytotoxic effects on cancer cell lines by inducing apoptosis or inhibiting cell proliferation pathways .
Drug Development
The compound's structural framework makes it a candidate for drug development targeting infectious diseases, inflammation, or cancer.
Optimization Strategies
Future research could focus on:
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Modifying substituents on the pyridine ring to enhance binding affinity.
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Exploring analogs with different stereochemical configurations for improved efficacy.
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